N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring, followed by subsequent functionalization to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It is investigated for its interactions with biological targets and its potential as a lead compound for drug development.
Medicine: The compound’s therapeutic potential is explored for various medical conditions, including its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide include other isoxazole derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties .
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct biological activities and therapeutic potential. The presence of the difluorophenyl and methoxyphenoxy groups may enhance its interactions with biological targets and improve its pharmacological profile compared to other isoxazole derivatives .
Properties
Molecular Formula |
C18H14F2N2O4 |
---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C18H14F2N2O4/c1-24-12-3-5-13(6-4-12)25-10-17(23)21-18-9-16(22-26-18)11-2-7-14(19)15(20)8-11/h2-9H,10H2,1H3,(H,21,23) |
InChI Key |
OQSPAURLASCFEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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